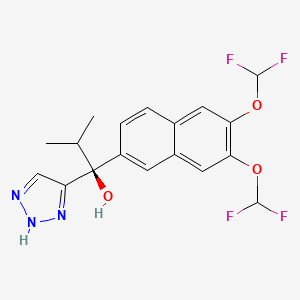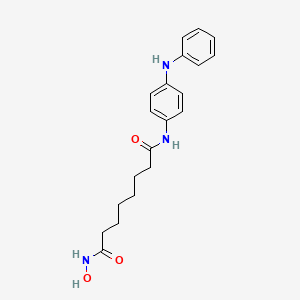
Seviteronel
Übersicht
Beschreibung
Seviteronel ist ein nicht-steroidaler Antiandrogen und Androgen-Synthesehemmer, der in erster Linie für sein Potenzial zur Behandlung von Prostatakrebs und Brustkrebs untersucht wird . Es wirkt durch Hemmung des Enzyms Cytochrom P450 17A1 (CYP17A1), das für die Produktion von Androgenen und Östrogenen entscheidend ist .
Herstellungsmethoden
Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen . Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion .
Vorbereitungsmethoden
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for Seviteronel are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
Seviteronel durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: This compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, obwohl diese weniger häufig sind.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung des Triazolrings.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Seviteronel hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizin: Die Hauptanwendung von this compound liegt in der Behandlung von kastrationsresistentem Prostatakrebs und bestimmten Arten von Brustkrebs.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des Enzyms CYP17A1, das an der Produktion von Androgenen und Östrogenen beteiligt ist . Durch die Blockierung dieses Enzyms reduziert this compound den Spiegel dieser Hormone im Körper, was das Wachstum hormonabhängiger Tumoren verlangsamen kann . Zusätzlich wirkt this compound als Antagonist des Androgenrezeptors und hemmt so die Wirkungen von Androgenen auf Tumorzellen weiter .
Wirkmechanismus
Seviteronel exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the production of androgens and estrogens . By blocking this enzyme, this compound reduces the levels of these hormones in the body, which can help slow the growth of hormone-dependent tumors . Additionally, this compound acts as an antagonist of the androgen receptor, further inhibiting the effects of androgens on tumor cells .
Vergleich Mit ähnlichen Verbindungen
Seviteronel wird oft mit anderen CYP17A1-Hemmern wie Abirateronacetat und Enzalutamid verglichen . Während alle drei Verbindungen die Androgenproduktion hemmen, hat this compound eine höhere Selektivität für CYP17A1 und erfordert im Gegensatz zu Abirateronacetat keine gleichzeitige Verabreichung mit Glukokortikoiden . Dies macht this compound zu einer potenziell sichereren und effektiveren Option für Patienten .
Ähnliche Verbindungen umfassen:
Abirateronacetat: Ein weiterer CYP17A1-Hemmer, der zur Behandlung von Prostatakrebs eingesetzt wird.
Enzalutamid: Ein Androgenrezeptor-Antagonist, der zur Behandlung von Prostatakrebs eingesetzt wird.
Bicalutamid: Ein nicht-steroidaler Antiandrogen, der zur Behandlung von Prostatakrebs eingesetzt wird.
Eigenschaften
IUPAC Name |
(1S)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRAJOQFSNYJMF-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@](C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025651 | |
| Record name | VT-464 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610537-15-9 | |
| Record name | Seviteronel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610537-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Seviteronel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610537159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Seviteronel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12275 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VT-464 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEVITERONEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S5OIN36X4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B612153.png)













